molecular formula C7H13NO2 B2374616 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1421071-22-8

1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No. B2374616
CAS RN: 1421071-22-8
M. Wt: 143.186
InChI Key: QZIPHPJTYHOXKM-ZETCQYMHSA-N
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Description

“1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO2 . It is also known by the IUPAC name (1-acetyl-3-pyrrolidinyl)methanol .


Molecular Structure Analysis

The molecular structure of “1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a hydroxymethyl group (-CH2OH) and an acetyl group (-COCH3) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.19 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is an oil at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, involves a process that is characterized by NMR and IR spectral data. This synthesis process provides insights into the molecular and crystal structures of such compounds, which are crucial for understanding their chemical behavior and potential applications (Percino et al., 2006).

Chemical Properties and Stability

  • A study on the ether derivatives related to the compound revealed their potential as efficient extractants for Fe(III) recovery. This research highlights the importance of chemical properties like phase contact time, HCl, Cl− concentrations, and the structure of extractants in the extraction process (Wojciechowska et al., 2019).

Molecular Characterization and Synthesis Methods

  • In the realm of medicinal chemistry, the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a related compound, is of major importance. The study provides a novel method for its synthesis, which is critical for large-scale production. This method is simpler compared to previously known techniques, making it relevant for practical applications (Smaliy et al., 2011).

Quantum Chemical Analysis

  • DFT and quantum-chemical calculations of pyrrolidinones and their derivatives offer valuable information on their electronic properties, such as HOMO and LUMO energy levels. These insights are crucial for understanding the molecular behavior and potential applications in various fields (Bouklah et al., 2012).

Applications in Bioactive Compound Synthesis

  • Pyrrolidines, including those structurally related to the compound , are used as intermediates in the synthesis of bioactive compounds. A study focused on the synthesis of chiral C2-symmetric pyrrolidines demonstrates their potential applications in catalyzing chemical reactions, which is essential for pharmaceutical development (Masaki et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPHPJTYHOXKM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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